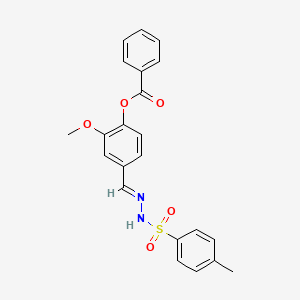![molecular formula C17H21F2N5O4S B10926297 N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10926297.png)
N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluoromethoxy, phenyl, pyrazolyl, and piperazino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the difluoromethoxyphenyl intermediate: This involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions.
Synthesis of the pyrazolyl intermediate: This step involves the formation of a pyrazole ring through cyclization reactions.
Coupling reactions: The final step involves coupling the difluoromethoxyphenyl and pyrazolyl intermediates with a piperazinoacetyl group under specific reaction conditions, often using catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazolyl rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce reduced forms of the pyrazolyl or piperazino groups.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxyphenyl group but lacks the pyrazolyl and piperazino groups.
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Contains a similar pyrazolyl group but differs in other structural elements.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its combination of difluoromethoxy, phenyl, pyrazolyl, and piperazino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21F2N5O4S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H21F2N5O4S/c1-22-11-15(10-20-22)29(26,27)24-8-6-23(7-9-24)12-16(25)21-13-2-4-14(5-3-13)28-17(18)19/h2-5,10-11,17H,6-9,12H2,1H3,(H,21,25) |
InChI Key |
NVEBLOANXPBXJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)


![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926248.png)
![[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10926260.png)

![6-cyclopropyl-3-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926264.png)
![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10926271.png)
![2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10926276.png)
![1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10926283.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10926284.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926289.png)
![N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926302.png)
